3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid

Vue d'ensemble

Description

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid is a useful research compound. Its molecular formula is C16H19NO8 and its molecular weight is 353.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 353.11106656 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid, also known as 5-Hydroxy Tryptophol Beta-D-Glucuronide Sodium Salt, is a compound derived from serotonin metabolism. It has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neurotransmitter modulation and cellular signaling pathways.

- Molecular Formula : C16H19NO8

- Molecular Weight : 375.31 g/mol

- CAS Number : 27939-38-4

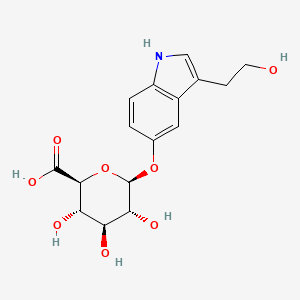

- Structure : The compound features an indole ring system attached to a glucuronic acid moiety, which is significant for its biological interactions.

The compound acts primarily as a metabolite of serotonin (5-hydroxytryptamine), and its biological activity is linked to its ability to interact with various receptors and enzymes involved in neurotransmission and cellular signaling.

- Serotonin Receptor Interaction : It has been shown to exhibit affinity for serotonin receptors, influencing mood and cognitive functions.

- Calcium Mobilization : Research indicates that this compound can modulate calcium signaling pathways by acting on inositol trisphosphate receptors (Ins(1,4,5)P3R), which are crucial for intracellular calcium release .

Research Findings

Several studies have documented the biological effects of this compound:

- Neuroprotective Effects : In vitro studies indicate that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : Experimental data suggest that it possesses anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Case Studies

- Neuroprotective Study : A study published in the Journal of Neurochemistry demonstrated that treatment with this compound significantly reduced markers of oxidative stress in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents . The results indicated a potential for developing neuroprotective therapies based on this compound.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C16H19NO8

- CAS Number : 27939-38-4

- Molecular Weight : 351.32 g/mol

- Structure : The compound features an indole ring system with a hydroxyethyl group and a glucuronide moiety, which contributes to its solubility and bioactivity.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin pathways. Its role as a metabolite of serotonin suggests potential implications in mood regulation and anxiety disorders. Studies have explored its effects on neuronal excitability and synaptic transmission, providing insights into its neuropharmacological properties.

Drug Metabolism Studies

As a glucuronidated metabolite, 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid serves as an important model for understanding drug metabolism. Glucuronidation is a key phase II metabolic reaction that enhances the solubility of drugs for excretion. Investigations into this compound can elucidate metabolic pathways relevant to pharmacokinetics and drug interactions.

Analytical Chemistry

The compound is frequently used in analytical chemistry as a reference standard for the quantification of glucuronides in biological samples. Its presence in urine and blood has been utilized to develop assays for monitoring drug metabolism and assessing exposure to various pharmaceuticals.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Role of Serotonin Metabolites in Mood Regulation" | Investigates the impact of serotonin metabolites on mood disorders | Found that alterations in levels of 5-Hydroxy Tryptophol correlate with depressive symptoms |

| "Glucuronidation Pathways of Indole Derivatives" | Explores metabolic pathways of indole compounds | Identified this compound as a key metabolite in the glucuronidation process |

| "Quantitative Analysis of Urinary Glucuronides" | Develops methods for measuring glucuronides in urine samples | Established protocols for detecting this compound in clinical samples |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHLWRXDOXSCF-JHZZJYKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857854 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27939-38-4 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.